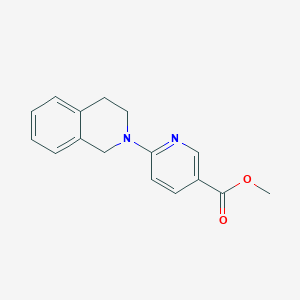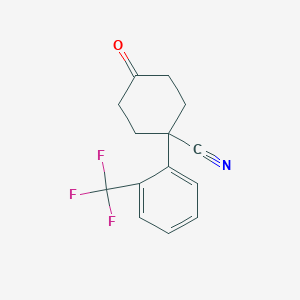
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one is a chemical compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are commonly found in various plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antioxidant properties and is used in studies related to cellular protection and oxidative stress.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The compound can modulate signaling pathways related to oxidative stress and inflammation. It acts by scavenging free radicals and inhibiting enzymes involved in inflammatory processes. Additionally, it can induce apoptosis in cancer cells by targeting specific cellular pathways .
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in imaging applications.
2-(2-Hydroxyphenyl)pyrimidine: Exhibits excited-state intramolecular proton transfer and is used in fluorescence studies.
2-(2-Hydroxyphenyl)benzimidazole: Known for its dual emission characteristics and used in photophysical studies.
Uniqueness
2-(2-Hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its methoxy group enhances its solubility and reactivity, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
105827-34-7 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
2-(2-hydroxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-16-14(18)11-7-3-5-9-13(11)20-15(16)10-6-2-4-8-12(10)17/h2-9,17H,1H3 |
InChIキー |
GMVNPWNYMHIQDC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)



![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)



![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)


